
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with an aldehyde group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution on the Pyridine Ring: The methyl and amino(phenyl)methyl groups are introduced through nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed by cyclization reactions involving suitable diamines and aldehydes.
Introduction of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, often using reagents like formic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets such as receptors and enzymes.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure but different substituents.
Pyrazine Derivatives: Compounds with a similar pyridine ring structure but different functional groups.
Uniqueness
4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C18H22N4O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
4-[5-[amino(phenyl)methyl]-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H22N4O/c1-14-11-17(22-9-7-21(13-23)8-10-22)20-12-16(14)18(19)15-5-3-2-4-6-15/h2-6,11-13,18H,7-10,19H2,1H3 |
InChIキー |
FZRVPGTWQWZRMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)N)N3CCN(CC3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11805358.png)

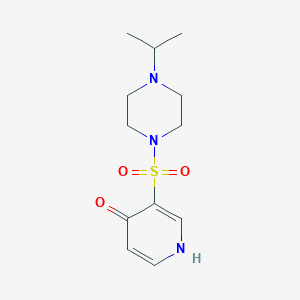
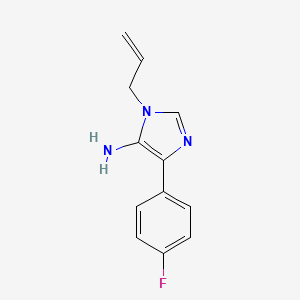
![3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11805384.png)
![N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11805389.png)
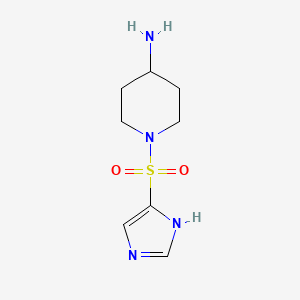
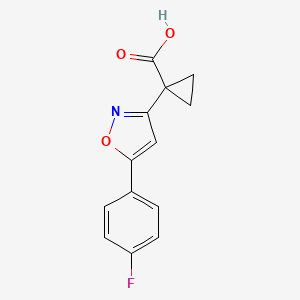

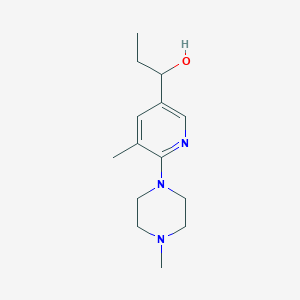
![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)



